Bastadin 10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

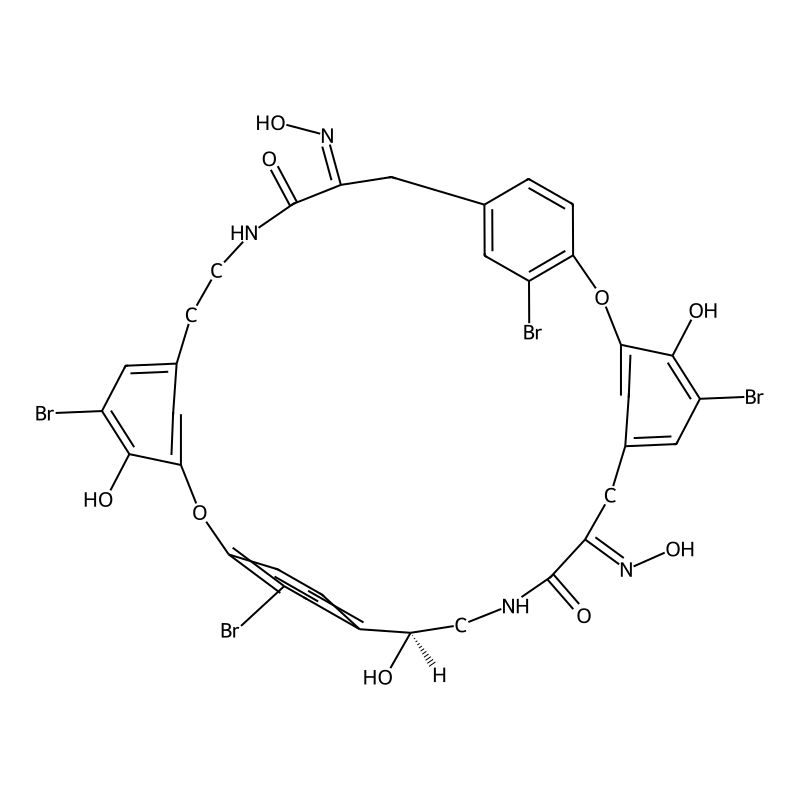

Bastadin 10 is a complex marine natural product derived from the sponge Ianthella basta. It belongs to the class of compounds known as bastadins, which are characterized by their unique brominated bis-diaryl ether structure. This compound is notable for its ability to modulate the activity of ryanodine receptors, which are critical calcium channels involved in muscle contraction and various cellular signaling processes. The chemical structure of Bastadin 10 includes multiple bromine atoms and a distinct arrangement of aromatic rings, contributing to its biological activity and potential therapeutic applications .

- Oxidation: This compound can be oxidized to produce quinone derivatives, often using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can convert Bastadin 10 into its corresponding hydroquinone form, typically utilizing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine atoms in Bastadin 10 can be substituted with other functional groups under suitable conditions, allowing for the synthesis of various substituted bastadin derivatives. Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide.

Common Reagents and ConditionsReaction Type Common Reagents Major Products Oxidation Potassium permanganate, Hydrogen peroxide Quinone derivatives Reduction Sodium borohydride, Lithium aluminum hydride Hydroquinone derivatives Substitution Sodium methoxide Various substituted bastadins

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Quinone derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Hydroquinone derivatives |

| Substitution | Sodium methoxide | Various substituted bastadins |

Bastadin 10 exhibits significant biological activity through its interaction with ryanodine receptors. It stabilizes the open conformation of these receptors in an FKBP12-dependent manner, which is crucial for calcium ion release in muscle cells. This stabilization leads to enhanced calcium signaling, impacting muscle contraction and potentially influencing various cellular processes. Research indicates that Bastadin 10 may possess anti-cancer and anti-inflammatory properties, making it a candidate for therapeutic applications against tumors and other diseases .

The synthesis of Bastadin 10 typically involves the following methods:

- Coupling of Brominated Phenols: The initial step involves the coupling of brominated phenols with symmetrical iodonium salts to form the diaryl ether backbone.

- Macrolactamization: Following the formation of o-brominated diaryl ethers, macrolactamization occurs to create the macrocyclic structure characteristic of Bastadin 10.

Most studies focus on laboratory-scale synthesis for research purposes rather than large-scale industrial production .

Bastadin 10 has diverse applications across various fields:

- Chemistry: It serves as a chemical probe for studying the structure-activity relationships of brominated bis-diaryl ethers.

- Biology: Investigated for its role in modulating calcium channels and its potential effects on cellular signaling pathways.

- Medicine: Explored for therapeutic applications, particularly in oncology due to its anti-cancer properties.

- Industry: Potential use in developing new materials and chemical sensors .

Studies have demonstrated that Bastadin 10 interacts specifically with ryanodine receptors, affecting calcium ion dynamics within cells. Its mechanism involves stabilizing the receptor's open state, which is essential for calcium release during muscle contraction. This property has been leveraged in research to better understand calcium signaling pathways and their implications in various physiological processes .

Bastadin 10 shares structural and functional similarities with other members of the bastadin family. Here are some notable comparisons:

| Compound | Key Characteristics | Uniqueness |

|---|---|---|

| Bastadin 5 | Stabilizes both open and closed states of ryanodine receptors | Less selective than Bastadin 10 |

| Bastadin 6 | Exhibits anti-cancer properties; induces apoptotic cell death | Focuses on apoptosis rather than receptor stabilization |

| Bastadin 9 | Similar anti-cancer and anti-angiogenic properties | Shares some structural features but differs in action |

Bastadin 10 is unique due to its pronounced ability to stabilize the open conformation of ryanodine receptors, making it a valuable tool for studying calcium channel regulation and exploring potential therapeutic applications .